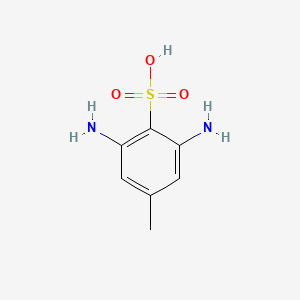
2,6-Diamino-4-methylbenzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-4-methylbenzenesulfonic acid is an organic compound with the chemical formula C7H10N2O3S. It is a white crystalline powder known for its strong hydrophilic properties. This compound is soluble in water and some organic solvents. It contains two amino functional groups and one sulfonic acid group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Diamino-4-methylbenzenesulfonic acid can be synthesized through a series of reactions involving the reduction, nitration, and sulfonation of nitrotoluene. The process typically involves the following steps:
Reduction: Nitro groups in nitrotoluene are reduced to amino groups using reducing agents like iron and hydrochloric acid.
Nitration: The resulting compound is then nitrated using a mixture of concentrated nitric and sulfuric acids.
Sulfonation: Finally, the compound undergoes sulfonation with fuming sulfuric acid to introduce the sulfonic acid group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: The amino groups can be reduced to form amines.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-donating amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .
Scientific Research Applications
2,6-Diamino-4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, fluorescent agents, and photosensitive materials.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: It is employed in the production of textiles, leather, and plastics due to its dyeing properties.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-methylbenzenesulfonic acid involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfonic acid group can participate in ionic interactions, affecting the solubility and reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic acid: Lacks the amino groups, making it less versatile in chemical reactions.
2,6-Diaminopimelic acid: Contains additional carboxyl groups, leading to different reactivity and applications.
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazole: Used in pharmaceuticals for its unique structural properties.
Uniqueness
2,6-Diamino-4-methylbenzenesulfonic acid is unique due to its combination of amino and sulfonic acid groups, which provide a balance of hydrophilicity and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and industrial applications .
Properties
CAS No. |
128-55-2 |
|---|---|
Molecular Formula |
C7H10N2O3S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
2,6-diamino-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H10N2O3S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12) |
InChI Key |
MNAWGAORJBFMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


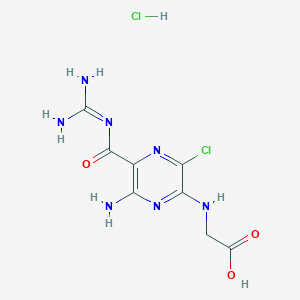
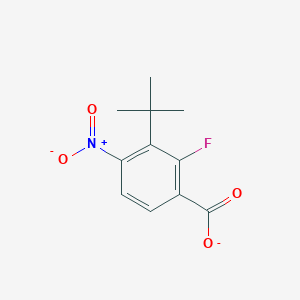
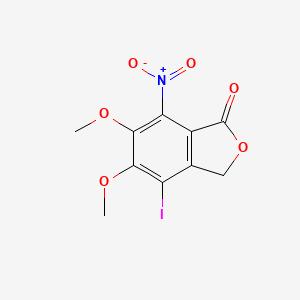
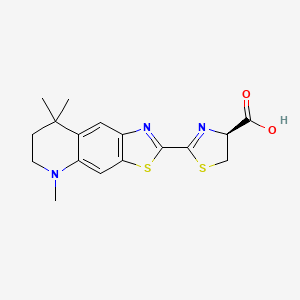
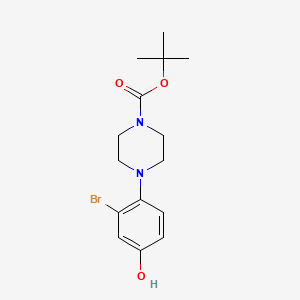


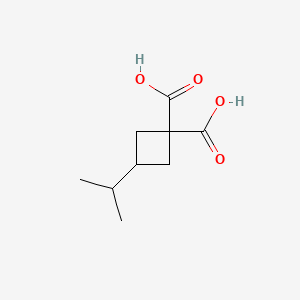

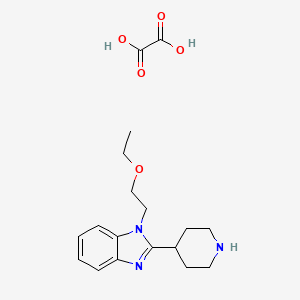
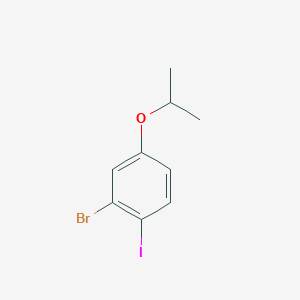
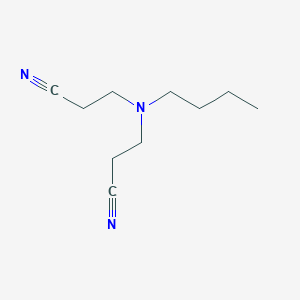
![Naphtho[1,8-cd][1,2]oxathiole](/img/structure/B14761413.png)
![Ethyl (S)-10-fluoro-3-methyl-9-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B14761415.png)
